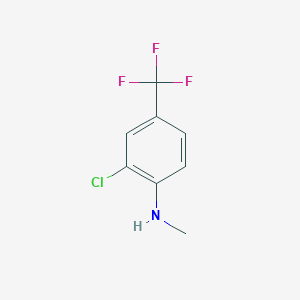

2-Chloro-N-methyl-4-(trifluoromethyl)aniline

Beschreibung

2-Chloro-N-methyl-4-(trifluoromethyl)aniline (CAS: 689300-85-4) is a halogenated aniline derivative with the molecular formula C₈H₇ClF₃N and a molecular weight of 209.60 g/mol . It features a trifluoromethyl (-CF₃) group at the para position, a chlorine atom at the ortho position, and an N-methyl group on the amine. This compound is used in pharmaceutical and agrochemical research, particularly in synthesizing kinase inhibitors and other bioactive molecules . Its hydrochloride salt (CAS: 1803589-01-6) is also commercially available, with a molecular weight of 246.06 g/mol .

Eigenschaften

Molekularformel |

C8H7ClF3N |

|---|---|

Molekulargewicht |

209.59 g/mol |

IUPAC-Name |

2-chloro-N-methyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H7ClF3N/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4,13H,1H3 |

InChI-Schlüssel |

QDOHTKAPXFVBFK-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C=C(C=C1)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-4-(trifluoromethyl)aniline typically involves the following steps:

Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Methylation: The resulting amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of 2-Chloro-N-methyl-4-(trifluoromethyl)aniline often involves large-scale nitration and reduction processes, followed by methylation and trifluoromethylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxy derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Nitro and nitroso derivatives.

Reduction: Amines and hydroxy derivatives.

Substitution: Hydroxylated or alkoxylated products.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-Chloro-N-methyl-4-(trifluoromethyl)aniline exhibits notable antimicrobial properties against various pathogens:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria. Studies indicate that it interferes with bacterial cell wall synthesis.

- Antifungal Activity : The compound has demonstrated promising antifungal effects against plant pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. The effective concentration (EC50) values are as follows:

| Fungal Pathogen | EC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 0.28 - 11.4 |

| Phytophthora capsici | 15.6 - 36.9 |

This activity is attributed to its ability to disrupt essential cellular processes in microorganisms .

Antitubercular Activity

Research has indicated that derivatives of salicylanilides containing the trifluoromethyl group can inhibit Mycobacterium tuberculosis. The incorporation of 2-Chloro-N-methyl-4-(trifluoromethyl)aniline into these derivatives shows potential for treating resistant strains of tuberculosis .

Agrochemical Applications

The compound is pivotal in synthesizing agrochemicals, particularly trifluoromethylpyridines, which are key structural motifs in active ingredients for pesticides and herbicides. Over 20 new trifluoromethylpyridine-containing agrochemicals have been developed, showcasing the compound's utility in agricultural applications .

Case Studies

-

In Vivo Studies on Antimicrobial Efficacy :

- A significant study assessed the pharmacokinetics and efficacy of this compound against various pathogens using animal models. Results indicated potent antimicrobial activity with low cytotoxicity in mammalian cells, supporting further development for therapeutic use .

-

Development of Triazine-Based Antifungal Agents :

- In another investigation, the compound acted as a nucleophile in synthesizing novel triazine-based antifungal agents, which exhibited promising activity against multiple fungal species, including Alternaria alternata and Aspergillus niger .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-methyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Key structural analogues include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |

|---|---|---|---|---|

| 2-Chloro-N-methyl-4-(trifluoromethyl)aniline | C₈H₇ClF₃N | 209.60 | -Cl (ortho), -CF₃ (para), -NCH₃ | 689300-85-4 |

| 4-Chloro-2-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | -Cl (para), -CF₃ (ortho) | 445-03-4 |

| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | -Cl (ortho), -CF₃ (para) | 39885-50-2 |

| 2-Methyl-4-(trifluoromethyl)aniline | C₈H₈F₃N | 175.15 | -CH₃ (ortho), -CF₃ (para) | 67169-22-6 |

| 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline | C₁₃H₈ClF₃NO | 301.66 | -Cl (meta), -O-C₆H₄-CF₃ (para) | Not provided |

Key Observations :

- Substitution Position : The position of chlorine and trifluoromethyl groups significantly impacts electronic and steric properties. For example, 2-Chloro-4-(trifluoromethyl)aniline (ortho-Cl, para-CF₃) has a lower predicted pKa (1.10) compared to its para-Cl isomer (pKa = 2.75) .

- N-Methylation : The N-methyl group in the target compound reduces basicity and may enhance lipophilicity, affecting membrane permeability in biological systems .

Cholinesterase Inhibition

- 4-(Trifluoromethyl)aniline Derivatives : Derivatives like methyl(phenyl)carbamate 4c (IC₅₀ = 1.97 µM against BChE) show potent inhibition, outperforming 4-fluoro and 4-bromo analogues .

- Ortho vs. Para Substitution : 2-(Trifluoromethyl)aniline derivatives exhibit higher activity due to lower pKa (increased acidity), which may enhance interactions with enzyme active sites. For instance, 2-(trifluoromethyl)aniline-based diamides show high anticancer activity with low cytotoxicity .

Antituberculosis and Anticancer Activity

- 3-(Trifluoromethyl)aniline Derivatives : Amides derived from 3-(trifluoromethyl)-4-(piperazinylmethyl)aniline display TB IC₉₀ values of 2.8–6.7 µM but suffer from cytotoxicity (SI = 0.8–4.6) .

- Ortho-Substituted Analogues : 2-(Trifluoromethyl)aniline derivatives (e.g., 30a, 31a) combine high bioactivity and low cytotoxicity, making them promising drug candidates .

Physicochemical Properties

Biologische Aktivität

2-Chloro-N-methyl-4-(trifluoromethyl)aniline is an organic compound characterized by its unique chemical structure, which includes a chloro group and a trifluoromethyl group attached to an aniline framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, making it a valuable subject for research.

- Molecular Formula : C8H8ClF3N

- Molecular Weight : 195.57 g/mol

- Structure :

Biological Activity Overview

Research indicates that 2-Chloro-N-methyl-4-(trifluoromethyl)aniline exhibits several biological activities:

- Insecticidal and Herbicidal Properties : The compound has been studied for its efficacy as an insecticide and herbicide. Its ability to disrupt biological processes in pests suggests potential applications in agricultural settings.

- Pharmaceutical Applications : It serves as an intermediate in synthesizing various pharmaceuticals targeting specific biological pathways. The presence of the trifluoromethyl group enhances its interaction with biological targets, potentially increasing drug potency .

- Interaction with Biological Systems : Preliminary studies indicate that the compound interacts with various enzymes and receptors, affecting metabolic pathways in organisms. This interaction is crucial for understanding its efficacy as a pesticide and potential side effects on non-target species.

Case Study 1: Metabolic Fate in Rats

A study involving the metabolic fate of 2-chloro-4-trifluoromethylaniline was conducted using male Sprague-Dawley rats. The compound was administered at a dose of 50 mg/kg via intraperitoneal injection, followed by urine collection over a period of 0-8 hours. The study utilized ^19F-NMR spectroscopy and HPLC-NMR-MS techniques to analyze the urinary metabolites, providing insights into the compound's metabolic pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on the antitubercular properties of similar compounds highlighted that modifications in the chloro and trifluoromethyl positions significantly impacted biological activity. For instance, compounds with a 2,4-disubstitution pattern showed enhanced potency against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 1.6 µM .

Table of Biological Activities

Q & A

Q. Table 1: Synthesis Optimization

| Method | Catalyst | Temp (°C) | Pressure (MPa) | Yield | Purity Analysis |

|---|---|---|---|---|---|

| Chlorination | FeCl₃ | 70–80 | Ambient | 64% | GC, IR, ¹H-NMR |

| Nitration-Reduction | Pd/C | 80 | 1.5 | ~60% | HPLC, GC-MS |

How can spectroscopic methods (NMR, IR, UV-Vis) resolve structural ambiguities in 2-Chloro-N-methyl-4-(trifluoromethyl)aniline?

Answer:

- ¹H-NMR : The methyl group (N–CH₃) appears as a singlet at δ ~3.2 ppm, while aromatic protons show splitting patterns dependent on substituent positions .

- ¹⁹F-NMR : The trifluoromethyl (-CF₃) group resonates at δ ~-60 to -65 ppm, distinct from other fluorinated byproducts .

- IR : Stretching vibrations for C–F (1100–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .

- UV-Vis : π→π* transitions in the aromatic ring and charge-transfer interactions can be modeled via TD-DFT to validate electronic properties .

Advanced Tip: Combine experimental data with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict vibrational frequencies and electronic transitions, resolving discrepancies between observed and theoretical spectra .

How can researchers address contradictions in reported reaction yields for this compound?

Answer:

Yield discrepancies often arise from:

- Catalyst Deactivation : Trace moisture or oxygen poisons metal catalysts (e.g., Pd/C). Use rigorously anhydrous conditions and inert atmospheres .

- Side Reactions : Competing chlorination at alternative positions (e.g., para vs. ortho) can reduce selectivity. Monitor reaction progress via TLC or in situ FTIR .

- Purification Losses : High volatility or solubility issues during recrystallization. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) .

Case Study: A 10% yield drop was traced to incomplete nitro-group reduction; switching to H₂ gas over ammonium formate resolved the issue .

What computational strategies are effective for studying the electronic effects of the trifluoromethyl group in this compound?

Answer:

- Frontier Orbital Analysis : HOMO-LUMO gaps calculated via DFT reveal how the electron-withdrawing -CF₃ group stabilizes the aromatic ring, influencing reactivity in electrophilic substitutions .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the -CF₃ group and the aromatic π-system, explaining enhanced acidity of the NH₂ group compared to non-fluorinated analogs .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic attack or hydrogen bonding .

Software Recommendations: Gaussian 16 (DFT), Multiwfn (NBO analysis), and VMD (visualization) .

What safety protocols are critical when handling 2-Chloro-N-methyl-4-(trifluoromethyl)aniline?

Answer:

Q. Table 2: Hazard Data

| Hazard Class | Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Dermal) | H315 | Use chemical-resistant gloves |

| Environmental Hazard | H400 | Prevent release into waterways |

How can substituent effects guide the design of derivatives for agrochemical applications?

Answer:

- Electron-Withdrawing Groups (-CF₃, -Cl): Enhance metabolic stability and binding to target enzymes (e.g., herbicide targets) .

- Steric Effects : N-methylation reduces intermolecular H-bonding, increasing lipophilicity for better membrane penetration .

- Hammett Studies : Correlate σₚ values of substituents with bioactivity to optimize lead compounds. For example, σₚ(CF₃) = 0.88 vs. σₚ(Cl) = 0.74 .

Advanced Application: Use QSAR models to predict herbicidal activity based on substituent electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.